molecular formula C12H16FN B11764725 (R)-1-Benzyl-3-fluoropiperidine

(R)-1-Benzyl-3-fluoropiperidine

Cat. No.: B11764725
M. Wt: 193.26 g/mol
InChI Key: SIUXACXHWDGKEU-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzyl-3-fluoropiperidine is a chiral compound characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, with a fluorine atom substituting one of the hydrogen atoms on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzyl-3-fluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and benzyl chloride.

    N-Benzylation: Piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzylpiperidine.

    Fluorination: The N-benzylpiperidine is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the piperidine ring.

Industrial Production Methods: Industrial production of ®-1-Benzyl-3-fluoropiperidine may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzyl-3-fluoropiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the compound with hydrogen replacing the fluorine atom.

    Substitution Products: Compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

®-1-Benzyl-3-fluoropiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-fluoropiperidine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

    ®-1-Benzyl-3-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.

    ®-1-Benzyl-3-bromopiperidine: Similar structure with a bromine atom instead of fluorine.

    ®-1-Benzyl-3-iodopiperidine: Similar structure with an iodine atom instead of fluorine.

Uniqueness: ®-1-Benzyl-3-fluoropiperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The fluorine atom’s small size and high electronegativity can enhance the compound’s pharmacokinetic and pharmacodynamic profiles compared to its halogenated analogs.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

(3R)-1-benzyl-3-fluoropiperidine

InChI

InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

SIUXACXHWDGKEU-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)F

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.